L-Alanine-N-fmoc
Description
L-Alanine-N-Fmoc (N-(9-Fluorenylmethoxycarbonyl)-L-alanine) is a derivative of the non-essential amino acid L-alanine, where the α-amino group is protected by the fluorenylmethyloxycarbonyl (Fmoc) group. This protection is critical in solid-phase peptide synthesis (SPPS) to prevent unwanted side reactions during sequential amino acid coupling . The Fmoc group is base-labile, allowing selective removal under mild conditions (e.g., 20% piperidine in DMF), making it orthogonal to acid-labile protecting groups like Boc (tert-butoxycarbonyl) .
Structure
2D Structure
Properties
Molecular Formula |
C18H17NO4 |
|---|---|
Molecular Weight |
312.32 g/mol |
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)(213C)propanoic acid |
InChI |
InChI=1S/C18H17NO4/c1-11(17(20)21)19-18(22)23-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16H,10H2,1H3,(H,19,22)(H,20,21)/t11-/m0/s1/i11+1 |
InChI Key |
QWXZOFZKSQXPDC-LAGVNOJESA-N |
Isomeric SMILES |
C[13C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Conditions
The most widely reported method involves reacting L-alanine with Fmoc-Cl (chloroformic acid-9-fluorenylmethyl ester) or Fmoc-Osu (fluorenylmethyloxycarbonyl-succinimide) in a basic aqueous solution (e.g., 10% sodium carbonate). The reaction proceeds via nucleophilic substitution, where the amino group of L-alanine attacks the electrophilic carbonyl carbon of the Fmoc reagent.
-
Alkaline Activation : L-alanine is dissolved in 10% sodium carbonate (pH ~10–11) to deprotonate the α-amino group.
-
Fmoc Reagent Addition : Fmoc-Cl or Fmoc-Osu is added dropwise at 0–5°C to minimize side reactions.
-
Extraction and Acidification : Post-reaction, the mixture is extracted with methyl tertiary butyl ether (MTBE) to remove unreacted Fmoc-Cl. The aqueous phase is acidified to pH 2–3 using HCl, precipitating Fmoc-Ala-OH.
-
Purification : Crude product is recrystallized from ethyl acetate or ethanol/water systems.
Performance Data
| Parameter | Fmoc-Cl Route | Fmoc-Osu Route |
|---|---|---|
| Yield | 85–90% | 90–95% |
| Purity (HPLC) | ≥98% | ≥99% |
| Optical Purity (ee) | ≥99.8% | ≥99.8% |
| Reaction Time | 2–6 hours | 4–10 hours |
Advantages : High scalability (>100 g batches), compatibility with industrial processes.
Limitations : Fmoc-Cl is moisture-sensitive, requiring strict temperature control.
Ethanol/Water Crystallization for Enhanced Purity
Green Chemistry Approach
A patent by CN103373940B highlights an eco-friendly crystallization method using ethanol/water systems instead of traditional toxic solvents (e.g., petroleum ether).
-
Dissolution : Crude Fmoc-Ala-OH is dissolved in ethanol/water (1:1 to 4:5 v/v) at 60–80°C.
-
Crystallization : Slow cooling to 12–16°C induces crystallization.
-
Filtration and Washing : Crystals are vacuum-filtered and washed with cold ethanol/water.
-
Solvent Recovery : Ethanol is reclaimed via distillation (>90% recovery).
Comparative Performance
| Solvent System | Purity (HPLC) | Yield | Environmental Impact |
|---|---|---|---|
| Ethanol/Water (3:2) | ≥99.67% | 90.3% | Low (zero discharge) |
| Ethyl Acetate | ≥98% | 85% | Moderate |
| DCM/Petroleum Ether | ≥99% | 88% | High |
Notable Outcomes : Ethanol/water systems reduce organic waste and eliminate reliance on hazardous solvents.
Solid-Phase Synthesis and Isotope-Labeled Derivatives
Isotope-Labeled Fmoc-Ala-OH
Stable isotope-labeled variants (e.g., ¹³C₃, ¹⁵N) are synthesized using isotopically enriched L-alanine. The process mirrors standard Fmoc protection but requires stringent handling to prevent isotopic dilution.
-
Starting Material : L-Alanine-¹³C₃,¹⁵N (99% enrichment).
-
Yield : 85–90% after recrystallization.
-
Applications : Metabolic tracing, quantitative proteomics.
Automated SPPS Integration
In peptide synthesizers, Fmoc-Ala-OH is coupled using activators like HATU or PyBOP. Typical coupling efficiency exceeds 99.5% under optimized conditions.
Analytical Characterization
Quality Control Metrics
Impurity Profiling
Common impurities include:
-
Fmoc-β-Ala-OH : ≤0.1% (side reaction from β-alanine contamination).
-
Dipeptides (e.g., Fmoc-Ala-Ala-OH) : ≤0.1% (incomplete coupling).
Industrial-Scale Optimization
Cost-Effective Solvent Recovery
Ethanol distillation post-crystallization reduces raw material costs by 30–40%.
Chemical Reactions Analysis
Types of Reactions
L-Alanine-N-fmoc undergoes several types of chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions, typically using piperidine in N,N-dimethylformamide (DMF) .
Coupling Reactions: It can participate in peptide bond formation through coupling reactions with other amino acids or peptides .
Common Reagents and Conditions
Deprotection: Piperidine in DMF is commonly used for Fmoc deprotection.
Major Products
The major products formed from these reactions include the deprotected amino acid (L-alanine) and the desired peptide sequences when used in peptide synthesis .
Scientific Research Applications
L-Alanine-N-fmoc is widely used in scientific research, particularly in the fields of:
Mechanism of Action
The primary mechanism of action of L-Alanine-N-fmoc involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of L-alanine during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed under basic conditions, revealing the free amino group for further reactions .
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₈H₁₇NO₄
- Molecular Weight : 311.34 g/mol (unlabeled)
- Isotope-Labeled Variants : ¹³C-, ¹⁵N-, and deuterium-labeled forms (e.g., 1-¹³C, 99%; ¹³C₃/¹⁵N, 99%) for applications in biomolecular NMR and mass spectrometry-based proteomics .
- Solubility : Soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .
L-Alanine-N-Fmoc is widely used in synthesizing peptides with isotopic labels for structural studies and quantitative proteomics . Its small methyl side chain confers flexibility in peptide design, enabling precise control over secondary structure formation .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares this compound with structurally related Fmoc-protected amino acids and alternative protecting group strategies:
Isotope-Labeled Variants
This compound has multiple isotopically enriched forms for advanced research:
- This compound (1-¹³C, 99%) : Used in ¹³C NMR to study peptide folding and dynamics .
- This compound (¹³C₃, 99%; ¹⁵N, 99%) : Enables dual isotopic labeling for high-resolution mass spectrometry and structural proteomics .
- Deuterated this compound (3,3,3-d₃, 98%) : Reduces signal overlap in ¹H NMR spectra .
In contrast, non-alanine Fmoc-amino acids (e.g., L-Lysine-N-Fmoc, L-Arginine-N-Fmoc) incorporate heavier isotopes (¹³C₆/¹⁵N₂) for studying charged residues in protein-nucleic acid interactions .
Stability and Reactivity
- Fmoc vs. Bsmoc : The Bsmoc group offers photolabile deprotection, advantageous for light-directed synthesis, but is less stable under basic conditions compared to Fmoc .
- Side Chain Effects : Bulky side chains (e.g., biphenyl in ) reduce coupling efficiency in SPPS but enhance peptide stability. PEGylated variants (e.g., ) improve solubility in aqueous environments.
- Isotope Effects : Deuterated or ¹³C-labeled derivatives may exhibit slightly altered reaction kinetics due to isotopic mass differences .
Biological Activity
L-Alanine-N-Fmoc (N-(9-fluorenylmethoxycarbonyl)-L-alanine) is a derivative of the amino acid L-alanine, widely used in biochemistry for its role in peptide synthesis and various analytical applications. This article explores its biological activity, synthesis, and applications, supported by relevant data and research findings.
Overview of this compound
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino group of L-alanine. The Fmoc group allows selective reactions during peptide synthesis, enabling researchers to manipulate amino acids without interference from the amino functionality. Additionally, the incorporation of stable isotopes, such as carbon-13 and nitrogen-15, enhances its utility in NMR spectroscopy for studying protein interactions and dynamics.
Biological Activities
This compound exhibits several biological activities primarily linked to its use as a building block in peptide synthesis:
- Peptide Synthesis : It serves as a critical component in solid-phase peptide synthesis (SPPS), allowing for the construction of peptides with specific sequences that can be used in various biological studies.
- Proteomics : The compound is utilized in proteomic studies to investigate protein structures and functions, enabling a deeper understanding of molecular interactions at a cellular level.
- NMR Spectroscopy : The stable isotopes incorporated into this compound enhance the sensitivity of NMR spectroscopy, allowing for detailed analysis of protein-ligand interactions and conformational changes upon binding.
Synthesis and Characterization
The synthesis of this compound typically involves the following steps:
- Protection of L-Alanine : The amino group of L-alanine is protected using the Fmoc group to prevent unwanted reactions during peptide synthesis.
- Coupling Reactions : The protected amino acid can be coupled with other amino acids to form peptides using standard coupling reagents.
- Deprotection : Under mild basic conditions, the Fmoc group can be removed to yield free amino acids or peptides.
The compound's stability under various conditions makes it suitable for large-scale production using automated peptide synthesizers .
Case Studies
Several studies have highlighted the applications and biological activities of this compound:
- Self-Assembly Studies : Research demonstrated that Fmoc-modified aliphatic amino acids, including L-alanine, can self-assemble into well-defined structures under controlled conditions. This self-assembly was influenced by factors such as solvent composition and concentration, leading to the formation of crystalline structures that could serve as scaffolds for biomaterials .
- Protein Interaction Studies : In proteomic analyses, this compound was incorporated into peptides to study their interactions with proteins. Enhanced NMR signals due to isotopic labeling allowed researchers to investigate binding affinities and conformational changes in detail .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique features of this compound:
| Compound Name | Key Features | Uniqueness |
|---|---|---|
| Fmoc-3-Fluoroalanine-2-d1 | Contains fluorine instead of deuterium | Different spectroscopic properties |
| Fmoc-Ala-OH-13C3 | Contains carbon-13 isotopes | Focuses on carbon labeling |
| Fmoc-L-Leucine | Larger side chain compared to alanine | Different biochemical properties due to side chain length |
The combination of both carbon-13 and nitrogen-15 isotopes in this compound enhances its applicability in NMR studies compared to other compounds lacking these features.
Q & A
Basic: What purification and characterization methods are recommended for L-Alanine-N-Fmoc in peptide synthesis?
Answer:
this compound and its derivatives require rigorous purification to ensure high yield and purity. High-Performance Liquid Chromatography (HPLC) is the standard method for isolating impurities, with reverse-phase C18 columns commonly used for separation . Post-purification, identity confirmation is achieved via Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), which provides precise molecular weight validation . For isotopic variants (e.g., ¹³C-labeled derivatives), Nuclear Magnetic Resonance (NMR) spectroscopy is critical to verify isotopic incorporation and structural integrity .
Basic: How should this compound derivatives be stored to maintain stability?
Answer:
this compound derivatives are moisture-sensitive and prone to degradation. Store lyophilized compounds at -20°C in airtight containers under inert gas (e.g., argon) to prevent oxidation and hydrolysis . For short-term use (≤1 week), dissolution in anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at 4°C is acceptable, but prolonged storage in solvent should be avoided due to potential racemization .
Advanced: How can isotopic labeling (e.g., ¹³C) of this compound enhance structural studies of peptides?
Answer:
¹³C-labeled this compound enables site-specific analysis of peptide folding and dynamics. For example, in α-hairpin peptides, isotopic labels at backbone positions allow NMR-based monitoring of hydrogen bonding and cross-strand coupling . A typical protocol involves:
Synthesis : Use ¹³C-enriched Fmoc-alanine (e.g., 1-¹³C, 99% purity) during solid-phase synthesis .
Validation : Confirm labeling efficiency via ¹³C NMR and isotope ratio mass spectrometry.
Application : Study thermodynamic stability using temperature-dependent NMR or circular dichroism (CD) spectroscopy .
Advanced: What strategies mitigate steric hindrance during solid-phase synthesis of bulky this compound derivatives?
Answer:
Bulky substituents (e.g., 3,3-diphenyl or naphthyl groups) challenge coupling efficiency. Key strategies include:
- Extended Coupling Times : Use 2–4 hours per residue with activators like HATU or PyBOP .
- Microwave-Assisted Synthesis : Enhance reaction kinetics at 50–60°C with reduced aggregation .
- Side-Chain Protection : Employ orthogonal protecting groups (e.g., trityl for thiols) to prevent undesired interactions .
- Post-Synthesis Analysis : Monitor steric effects via MALDI-MS and HPLC retention time shifts .
Advanced: How do aromatic side-chain modifications (e.g., naphthyl or pyridyl) in this compound derivatives influence peptide interactions?
Answer:
Aromatic groups (e.g., 1-naphthyl or 4-pyridyl) enhance π-π stacking and hydrophobic interactions, impacting:
- Binding Affinity : Pyridyl-modified derivatives (e.g., Fmoc-3-(4-pyridyl)-L-alanine) improve metal coordination in catalytic peptides .
- Stability : Naphthyl groups increase resistance to proteolysis in drug candidates .
- Characterization : UV-Vis spectroscopy (λ = 260–280 nm) quantifies aromatic content, while X-ray crystallography resolves stacking geometries .
Advanced: How can fluorinated this compound derivatives be synthesized for drug discovery?
Answer:
Fluorine introduction (e.g., at the 2- or 4-position of phenylalanine analogs) enhances metabolic stability and bioavailability. A stepwise protocol includes:
Fluorination : Electrophilic fluorination using Selectfluor® or deoxyfluorination reagents .
Fmoc Protection : Couple fluorinated intermediates with Fmoc-Cl under basic conditions (pH 8–9) .
Validation : ¹⁹F NMR (δ = -110 to -120 ppm) confirms regioselectivity and purity .
Advanced: How should researchers resolve contradictions in coupling efficiencies reported for this compound derivatives?
Answer:
Discrepancies in coupling yields (e.g., 70–95%) may arise from:
- Solvent Polarity : Low-polarity solvents (e.g., dichloromethane) reduce activation of bulky residues.
- Base Selection : Use 4-methylmorpholine over DIEA to minimize racemization in sensitive derivatives .
- Data Reconciliation : Compare results across studies using standardized protocols (e.g., Fmoc chemistry with HBTU activation) .
Basic: What safety precautions are necessary when handling this compound?
Answer:
While this compound is non-hazardous per GHS, precautions include:
- PPE : Gloves and lab coats to prevent skin contact.
- Ventilation : Use fume hoods during solvent-based reactions (e.g., DMF or TFA cleavage) .
- Waste Disposal : Neutralize acidic/byproduct waste before disposal .
Advanced: How do non-natural derivatives (e.g., thiazolyl or chloro-alanine) expand the utility of this compound?
Answer:
- Thiazolyl-Alanine : Enhances metal-binding capacity for enzyme mimics (e.g., zinc finger proteins) .
- Chloro-Alanine : Acts as a mechanism-based inhibitor in protease studies .
- Screening : Use SPR (Surface Plasmon Resonance) to assess binding kinetics of modified peptides .
Advanced: What experimental designs optimize thermodynamic studies of peptides incorporating this compound?
Answer:
To analyze folding energetics:
Labeling : Incorporate ¹³C at specific positions (e.g., backbone or side chains) .
Techniques : Use CD spectroscopy for secondary structure analysis and ITC (Isothermal Titration Calorimetry) for binding thermodynamics .
Data Modeling : Apply two-state or cooperative folding models to quantify ΔG and Tm values .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
